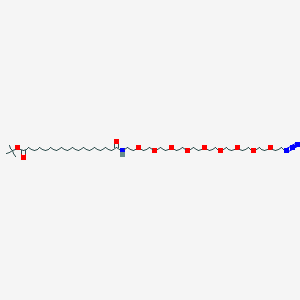

Azide-PEG9-amido-C16-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKRZOBHQHTSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N4O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG9-amido-C16-Boc is a sophisticated, heterobifunctional linker molecule meticulously designed for applications in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by its modular design, incorporating four key chemical moieties: a terminal azide (B81097) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG) spacer, a C16 alkyl chain for lipophilicity and membrane anchoring, and a Boc-protected amine. This unique combination of functionalities provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates.

PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, all of which are crucial for the formation of a stable and productive ternary complex leading to protein degradation.[1][2][3]

This technical guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, the functional roles of its constituent parts, and generalized experimental protocols for its application in the synthesis of PROTACs and other advanced drug delivery systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and synthesis. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C42H82N4O12 | [4] |

| Molecular Weight | 835.12 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Core Components and Their Functional Roles

The versatility of this compound stems from the distinct functions of its four primary components:

-

Azide Group (-N3): The terminal azide functionality is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] Specifically, the azide group readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole ring. This reaction is widely used for the covalent ligation of molecules in complex biological environments.[6][7]

-

Polyethylene Glycol (PEG) Spacer (-PEG9-): The PEG9 linker consists of nine repeating ethylene (B1197577) glycol units. PEG chains are incorporated into drug delivery systems and PROTACs to enhance aqueous solubility, improve pharmacokinetic properties, and provide a flexible spacer between the conjugated molecules.[2][8] The flexibility of the PEG linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase.[9][10]

-

Amido-C16 Alkyl Chain (-amido-C16-): The C16 alkyl chain provides a significant hydrophobic character to the molecule. This lipophilic tail can serve as a lipid anchor, facilitating the association of the molecule with cell membranes or lipid-based drug delivery systems like lipid nanoparticles. In the context of PROTACs, the alkyl chain can influence cell permeability and the overall physicochemical properties of the final conjugate.[2]

-

Boc-Protected Amine (-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for orthogonal chemical strategies, where the Boc group can be selectively removed under acidic conditions to reveal a primary amine.[11] This newly exposed amine can then be used for subsequent conjugation reactions, such as amide bond formation, providing a strategic handle for the modular assembly of complex molecules.

Experimental Protocols

The following sections provide generalized experimental protocols for the key chemical transformations involving this compound. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

Deprotection of the Boc Group

To utilize the amine functionality, the Boc protecting group must first be removed.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 100 mg of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting amine salt can often be used in the next step without further purification.

Amide Bond Formation (Post-Boc Deprotection)

The deprotected primary amine can be coupled with a carboxylic acid-containing molecule (e.g., a ligand for a target protein or E3 ligase) using standard peptide coupling reagents.

Materials:

-

Deprotected Azide-PEG9-amido-C16-amine

-

Carboxylic acid-containing molecule

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM under a nitrogen atmosphere.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected Azide-PEG9-amido-C16-amine (1.0 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine), and drying over anhydrous sodium sulfate (B86663).

-

The crude product should be purified by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide group of this compound (or its derivatives) can be "clicked" with an alkyne-functionalized molecule.

Materials:

-

This compound (or its derivative)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine - TBTA)

-

Solvent (e.g., a mixture of t-BuOH/H2O, DMF, or DMSO)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the azide-containing linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of the copper catalyst. For example, a premix of CuSO4 and a ligand like THPTA (1:2 molar ratio) can be prepared.

-

Add the copper catalyst to the reaction mixture to a final concentration of 1-5 mol%.

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

The product can be purified by appropriate chromatographic techniques.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Molecular components of this compound.

PROTAC Synthesis Workflow

Caption: A generalized workflow for PROTAC synthesis.

Signaling Pathway of PROTAC Action

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. targetmol.cn [targetmol.cn]

- 6. benchchem.com [benchchem.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

An In-Depth Technical Guide to Azide-PEG9-amido-C16-Boc: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azide-PEG9-amido-C16-Boc, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides insights into its application in experimental workflows, and includes schematic diagrams to illustrate key processes.

Core Chemical Identity and Structure

This compound, systematically named 17-(Azide-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester, is a molecule designed with distinct functional ends to facilitate the conjugation of different molecular entities.[1] It incorporates a polyethylene (B3416737) glycol (PEG) spacer, a long alkyl chain, an azide (B81097) group for "click chemistry," and a Boc-protected carboxylic acid.

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Biological Properties

This linker is characterized by its specific molecular weight and formula, which are crucial for experimental design and analysis. Its role as an alkyl/ether-based PROTAC linker underscores its utility in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1]

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 835.1 g/mol | [1] |

| Molecular Formula | C42H82N4O12 | [1] |

| Purity | ≥92% | [1] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Solubility | Soluble in DMSO and other organic solvents | Inferred from the structure and general knowledge of PEGylated compounds |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Role in PROTAC Development and Targeted Protein Degradation

This compound is a key building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This linker connects the two active domains of a PROTAC: the warhead that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.

The logical workflow for utilizing this linker in PROTAC synthesis and inducing targeted protein degradation is outlined below.

Caption: Logical workflow for PROTAC synthesis and action.

Experimental Protocols: Synthesis and Conjugation

The azide group on this compound allows for its conjugation to molecules containing an alkyne or a strained alkyne group through "click chemistry." This reaction is highly efficient and specific, making it ideal for bioconjugation. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating this compound to an alkyne-modified target protein ligand.

Materials:

-

This compound

-

Alkyne-modified target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic solvent (e.g., DMSO)

Procedure:

-

Dissolve this compound and the alkyne-modified ligand in a minimal amount of organic solvent, then dilute with the reaction buffer.

-

Prepare a stock solution of the copper catalyst by mixing CuSO4 and THPTA in the reaction buffer.

-

Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

-

Purify the resulting conjugate using chromatography (e.g., size-exclusion or reverse-phase).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for reactions in biological systems where copper toxicity is a concern. It requires the target ligand to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO)-modified target protein ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic solvent (e.g., DMSO)

Procedure:

-

Dissolve this compound and the strained alkyne-modified ligand in a minimal amount of organic solvent, then dilute with the reaction buffer.

-

Mix the solutions of the azide and the strained alkyne.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the conjugate using an appropriate chromatographic method.

The experimental workflow for a typical bioconjugation reaction using click chemistry is depicted below.

Caption: Experimental workflow for bioconjugation via click chemistry.

Signaling Pathways in Targeted Protein Degradation

The overarching signaling pathway initiated by a PROTAC involves the ubiquitin-proteasome system. This is not a classical signaling cascade but rather a targeted degradation pathway.

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a PEG spacer for improved physicochemical properties and functional groups for efficient and specific conjugation, makes it an excellent choice for the synthesis of complex biomolecules, particularly PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in the development of next-generation targeted therapies.

References

Azide-PEG9-amido-C16-Boc mechanism of action in PROTACs

An In-depth Technical Guide to Azide-PEG9-amido-C16-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ubiquitin ligase recruiter. This guide provides a detailed examination of This compound , a heterobifunctional linker building block designed to offer a sophisticated balance of physicochemical properties. We will dissect its constituent parts, outline its role in the PROTAC mechanism of action, provide detailed experimental protocols for its application and evaluation, and present a framework for interpreting the data generated.

Core Concepts: The PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target POI, a ligand for an E3 ubiquitin ligase, and a chemical linker.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[2]

The linker is not a passive spacer but an active contributor, influencing the stability of the ternary complex, cell permeability, solubility, and overall degradation efficiency.[3]

Dissecting the this compound Linker

This linker is a sophisticated, multi-component tool designed for modular PROTAC synthesis. Its name reveals its structure and function: Azide (B81097) (a reactive handle), PEG9 (a hydrophilicity modifier), amido-C16 (a long, hydrophobic spacer), and Boc (a protecting group). It is classified as an alkyl/ether-based PROTAC linker.[4]

-

Azide (N₃) Group : This functional group is a key component for "click chemistry."[5] It allows for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[] This enables researchers to modularly "click" the linker onto a POI or E3 ligase ligand that has been functionalized with a corresponding alkyne, streamlining the synthesis of PROTAC libraries.[3]

-

Polyethylene Glycol (PEG9) : The nine repeating ethylene (B1197577) glycol units impart hydrophilicity and flexibility.[7]

-

Solubility : PEG chains are one of the most common motifs in PROTAC linkers, primarily used to increase the aqueous solubility of the often large and lipophilic final PROTAC molecule.[8][9]

-

Flexibility : The flexible nature of PEG can help the PROTAC adopt multiple conformations, increasing the probability of forming a productive ternary complex.[3]

-

-

Amido-C16 (Alkyl Chain) : This component consists of a 16-carbon alkyl chain connected via an amide bond.

-

Permeability : Long alkyl chains are hydrophobic and can enhance cell membrane permeability by reducing the molecule's topological polar surface area (TPSA).[] This is crucial for reaching intracellular targets.

-

Length : The length of the linker is a critical parameter for degradation efficiency. The C16 chain provides significant length, which may be required to span the distance between the binding pockets of the POI and the E3 ligase.[3]

-

Hybrid Nature : The combination of a PEG segment and a long alkyl chain creates a linker that balances the opposing needs of aqueous solubility and membrane permeability.[3][]

-

-

Boc (tert-butyloxycarbonyl) Group : This is one of the most common acid-labile protecting groups for amines in organic synthesis.[2] Its presence indicates that the other end of the linker terminates in a protected amine. This allows for sequential synthesis; for instance, the azide end can be reacted first, followed by deprotection of the Boc group (typically with an acid like trifluoroacetic acid) to reveal the amine, which can then be coupled to the second ligand via an amide bond.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Ether-Based Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened up new frontiers in therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. Among the various linker types, ether-based linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) motifs, have emerged as a cornerstone in the design of effective protein degraders. This technical guide provides an in-depth exploration of the role of ether-based linkers, summarizing key data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Multifaceted Influence of Ether-Based Linkers

Ether-based linkers are more than just passive spacers; they play a crucial role in dictating the overall efficacy and drug-like properties of a PROTAC. Their impact can be categorized into several key areas:

-

Physicochemical Properties: The inclusion of ether or PEG chains significantly influences the solubility and permeability of PROTACs.[1] Generally, these linkers enhance hydrophilicity, which can improve aqueous solubility, a common challenge for these large molecules that often fall outside of traditional "rule of five" guidelines.[2][3] However, this increased polarity can sometimes negatively impact cell permeability.[4] The "chameleon effect" has been proposed, where flexible ether-based linkers may adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to facilitate passage, and a more extended, polar conformation in the aqueous cytoplasm.[1][4]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] An optimal linker length is required to span the distance between the two proteins without inducing steric clashes.[6] Ether-based linkers, with their inherent flexibility, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a favorable orientation for ubiquitin transfer.[1]

-

Degradation Efficacy: The properties of the linker directly impact the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.[6] As illustrated in the tables below, variations in the length and composition of ether-based linkers can lead to significant changes in degradation efficiency for the same target and E3 ligase pair.

Quantitative Data on Ether-Linked PROTACs

The following tables summarize key quantitative data for a selection of PROTACs featuring ether-based linkers, providing a comparative overview of their physicochemical properties and degradation performance.

Table 1: Physicochemical Properties of Representative Ether-Linked PROTACs

| PROTAC Name/Identifier | Target Protein | E3 Ligase | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Reference |

| ARV-110 | Androgen Receptor | VHL | 958 | 4.8 | 146 | [2] |

| MZ1 | BRD4 | VHL | >1000 | - | >200 | [7] |

| dBET1 | BRD4 | CRBN | 785 | - | 194 | [7] |

| PROTAC 6e (unoptimized) | BTK | CRBN | - | - | - | [5] |

| PROTAC 3e (optimized) | BTK | CRBN | - | - | - | [5] |

Table 2: Degradation Efficacy of Ether-Linked PROTACs Targeting Various Proteins

| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether Linker (21 atoms) | TBK1 | - | 3 | 96 | [6] |

| Alkyl/Ether Linker (29 atoms) | TBK1 | - | 292 | 76 | [6] |

| RC-3 | BTK | Mino | <10 | >85 | [8] |

| NC-1 | BTK | Mino | 2.2 | 97 | [8] |

| IR-2 | BTK | Mino | <10 | >85 | [8] |

| dBET1 | BRD4 | - | ~500 | - | [9] |

| dBET23 | BRD4 | - | ~50 | - | [9] |

| dBET57 | BRD4 | - | ~500 | - | [9] |

| Compound 34 | BRD4 | MDA-MB-231 | 60 | - | [10] |

| Compound 37 | BRD4 | MDA-MB-231 | 62 | - | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of targeted protein degradation. The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and key experimental workflows.

Caption: PROTAC Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Caption: TR-FRET Assay Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and evaluation of PROTACs. The following sections provide step-by-step methodologies for key assays.

Synthesis of Ether-Based Linkers

The synthesis of PROTACs with ether-based linkers is often achieved through a modular approach, allowing for the convergent assembly of the final molecule. A common strategy involves the use of commercially available bifunctional PEG linkers or the custom synthesis of linkers with varying lengths and compositions.

Representative Synthesis of a PEG-based Linker:

A common method involves the sequential alkylation of a diol. For instance, a diol can be mono-O-alkylated with a non-symmetric dihaloalkane, followed by capping with another bromide. This allows for the controlled extension of the ether chain.[11]

General Protocol for PROTAC Synthesis via Amide Bond Formation: [12]

This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling

-

Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the amine-functionalized PEG linker (e.g., Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Deprotection

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (e.g., 20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

-

Follow the procedure outlined in Step 1, using the deprotected amine from Step 2 and the final carboxylic acid-functionalized component.

-

Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[6]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC of interest (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a concentration range of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a robust, high-throughput assay to quantify the formation of the ternary complex in vitro.[7][11]

Materials:

-

Tagged protein of interest (e.g., GST-tagged)

-

Tagged E3 ligase (e.g., His-tagged CRBN/DDB1)

-

PROTAC of interest

-

TR-FRET donor antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor antibody (e.g., AF488-anti-His)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies at their optimal concentrations (determined through titration experiments).

-

Assay Plate Setup: In a microplate, add the assay components in a specific order. For example, add the tagged POI, followed by the PROTAC dilutions, and then the tagged E3 ligase.

-

Antibody Addition: Add the donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation and antibody binding.

-

Signal Reading: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm for acceptor and 520 nm for donor).

-

Data Analysis: Calculate the TR-FRET ratio (e.g., 520 nm emission / 490 nm emission). A bell-shaped dose-response curve is typically observed, from which parameters like the ternary complex formation EC50 can be determined. The decrease in signal at high PROTAC concentrations is known as the "hook effect."

Conclusion

Ether-based linkers are a versatile and indispensable tool in the design of potent and effective PROTACs. Their ability to modulate physicochemical properties, facilitate the formation of a productive ternary complex, and ultimately drive efficient protein degradation underscores their critical role in the TPD field. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers, providing a foundation for the rational design and rigorous evaluation of the next generation of protein degraders. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic design of linkers will undoubtedly remain a key determinant of therapeutic success.

References

- 1. researchgate.net [researchgate.net]

- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]

- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic-like degradation of target proteins.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS), offering a powerful tool to eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][7] This event-driven pharmacology allows for substoichiometric, catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][8]

The PROTAC technology offers several advantages over conventional small molecule inhibitors. It can target proteins previously considered "undruggable" by engaging binding pockets that are not catalytically active.[3][9] Furthermore, PROTACs can overcome drug resistance mechanisms that arise from mutations in the target protein's active site.[8] The catalytic nature of PROTACs often translates to high potency at low concentrations, potentially reducing off-target effects.[2]

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves a series of orchestrated molecular events, as depicted in the signaling pathway below.

Caption: PROTAC-mediated protein degradation pathway.

The Crucial Role of the Linker in PROTAC Design

The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[6][10] Its length, composition, and attachment points to the warhead and E3 ligase ligand profoundly influence the formation and stability of the ternary complex.[11][12] An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.[6]

Linker Composition and Properties

Linkers are broadly classified into flexible and rigid categories, with each having distinct advantages and disadvantages.[12]

-

Flexible Linkers: The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[12][13]

-

Rigid Linkers: These often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[14] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[6][14]

-

"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient synthesis of PROTACs with triazole-containing linkers. The resulting triazole ring is metabolically stable and contributes to the rigidity of the linker.[14]

The choice of linker composition significantly impacts the physicochemical properties of the PROTAC, such as solubility, permeability, and metabolic stability. A careful balance of these properties is essential for developing orally bioavailable drugs.[15]

Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that must be optimized for each PROTAC.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, a linker that is too long might lead to an unproductive ternary complex where the lysine (B10760008) residues on the POI are not accessible for ubiquitination.[4] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[4]

The following tables summarize quantitative data on the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [16]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of SOS1 [11]

| PROTAC | Linker Length (methylene units) | DC50 (µM) | Dmax (%) |

| 8a | 3 | - | - |

| 8b | 4 | Less Potent | - |

| 8c (ZZ151) | 5 | 15.7 | 100 |

| 8d | 6 | Less Potent | - |

| 8e-g | 7-9 | - | - |

Table 3: Comparison of Reversible and Irreversible Covalent BTK PROTACs [17]

| PROTAC | DC50 (nM) | Dmax (%) |

| NC-1 (non-covalent) | 2.2 | 97 |

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTAC molecules involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a typical workflow for the design and evaluation of PROTACs.

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Methodologies

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.[10]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane with TBST.[10]

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]

-

Quantify the band intensities using densitometry software.[14]

-

Normalize the target protein levels to the loading control.[14]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[14]

-

Objective: To assess the ability of a PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase. This can be evaluated using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA.[13][18]

Protocol using Isothermal Titration Calorimetry (ITC): [19]

Materials:

-

Purified target protein (POI)

-

Purified E3 ligase

-

PROTAC molecule

-

ITC instrument and corresponding cells and syringes

-

Assay buffer

Procedure:

-

Determine Binary Binding Affinities:

-

PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase to determine the dissociation constant.

-

PROTAC to POI (KD2): Titrate the PROTAC into a solution of the POI to determine the dissociation constant.

-

-

Determine Ternary Binding Affinity:

-

Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex.

-

-

Data Analysis:

-

Analyze the titration data to determine the apparent dissociation constant for the ternary complex formation (KD,ternary).

-

Calculate the cooperativity factor (α = (KD1 * KD2) / (KD,ternary * [E3-POI complex])). An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

-

Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[20][21]

Protocol using an in vitro Ubiquitination Assay Kit (e.g., AlphaLISA-based): [3][21]

Materials:

-

In vitro ubiquitination assay kit containing:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., Cereblon complex)

-

Tagged target protein (e.g., GST-tagged)

-

Biotinylated ubiquitin

-

ATP

-

Assay buffer

-

-

PROTAC molecule

-

AlphaLISA acceptor and donor beads

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Reaction Setup: In a microplate, combine the E1, E2, E3 ligase, tagged target protein, biotinylated ubiquitin, ATP, and the PROTAC molecule in the assay buffer. Include appropriate controls (e.g., no PROTAC, no E3 ligase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.

-

Detection:

-

Add AlphaLISA acceptor beads that bind to the tagged target protein (e.g., anti-GST acceptor beads).

-

Add Streptavidin-coated donor beads that bind to the biotinylated ubiquitin.

-

-

Signal Measurement: Incubate the plate in the dark and then read the AlphaScreen signal on a microplate reader. The signal is proportional to the amount of ubiquitinated target protein.

Conclusion

PROTAC technology has opened up new frontiers in drug discovery by enabling the targeted degradation of previously intractable proteins. The success of a PROTAC is intricately linked to the rational design of its linker, which governs the formation of a productive ternary complex and influences the overall drug-like properties of the molecule. A thorough understanding of the structure-activity relationships of the linker, combined with a robust suite of experimental assays, is paramount for the successful development of potent and selective PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC design and evaluation, ultimately accelerating the translation of this promising technology from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. benchchem.com [benchchem.com]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. benchchem.com [benchchem.com]

- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 21. bpsbioscience.com [bpsbioscience.com]

Unlocking Targeted Protein Degradation: A Beginner's Guide to Azide-PEG9-amido-C16-Boc in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has opened a new frontier in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own machinery to eliminate specific proteins. A critical component in the design and synthesis of effective PROTACs is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide provides an in-depth exploration of a versatile and widely used linker, Azide-PEG9-amido-C16-Boc, for those embarking on research in this exciting field.

Core Concepts: Deconstructing this compound

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs.[1][2][3][4] Its structure can be broken down into four key functional components, each with a specific role in the construction of a PROTAC molecule:

-

Azide (B81097) Group (N3): This functional group is a key player in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][5] The azide group readily reacts with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This allows for the covalent attachment of a target-binding ligand or an E3 ligase ligand.

-

Polyethylene Glycol (PEG) Linker (PEG9): The PEG portion of the molecule consists of nine repeating ethylene (B1197577) glycol units. This hydrophilic chain offers several advantages in drug design. It can improve the solubility and pharmacokinetic properties of the final PROTAC molecule, potentially increasing its half-life and reducing non-specific binding. The length of the PEG linker is also a critical parameter in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Amido-C16 Linker: This component consists of a 16-carbon alkyl chain connected via an amide bond. The long alkyl chain provides spacing and can influence the lipophilicity of the PROTAC, which can be important for cell permeability. The amide bond provides structural rigidity.

-

Boc Protecting Group (tert-Butoxycarbonyl): The Boc group is a commonly used protecting group for amines in organic synthesis. It masks the reactivity of an amine group on one end of the linker during the synthesis of the PROTAC. The Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be coupled to another molecule, such as a carboxylic acid on a target-binding ligand or an E3 ligase ligand.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C42H82N4O12 | [3] |

| Molecular Weight | 835.12 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | |

| Storage | Store at -20°C for long-term stability | [3] |

Illustrative Application: Synthesis of a Hypothetical KRAS G12C Targeting PROTAC

To illustrate the utility of this compound, we will outline a hypothetical workflow for the synthesis of a PROTAC designed to target the oncogenic KRAS G12C mutant protein for degradation. This PROTAC will utilize a covalent KRAS G12C inhibitor, such as an analogue of MRTX849, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Caption: A logical workflow for the synthesis of a hypothetical KRAS G12C targeting PROTAC.

Experimental Protocols

Synthesis of the PROTAC (Illustrative Example)

This protocol describes the key steps in the synthesis of a hypothetical KRAS G12C-targeting PROTAC using this compound.

Step 1: Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

-

Dissolve the alkyne-modified KRAS G12C inhibitor (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as a mixture of tert-butanol (B103910) and water (1:1).

-

To this solution, add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 equivalents) in water.

-

Add a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 3: Amide Coupling

-

Dissolve the deprotected intermediate from Step 2 and the VHL ligand with a carboxylic acid handle (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Evaluation of PROTAC Activity: Western Blot for KRAS G12C Degradation

This protocol outlines a general procedure to assess the ability of the synthesized PROTAC to induce the degradation of KRAS G12C in a cancer cell line.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)

-

Cell culture medium and supplements

-

The synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-KRAS G12C, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed the KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the KRAS G12C band intensity to the corresponding GAPDH band intensity.

-

Calculate the percentage of KRAS G12C degradation relative to the vehicle-treated control.

-

Signaling Pathway: PROTAC-Mediated Degradation of KRAS G12C

The synthesized PROTAC is designed to induce the degradation of KRAS G12C, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: PROTAC-mediated degradation of KRAS G12C and its impact on downstream signaling pathways.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its modular design, incorporating an azide for click chemistry, a PEG linker for improved properties, a long alkyl chain for spacing, and a Boc-protected amine for controlled synthesis, makes it an ideal building block for the construction of novel PROTACs. By understanding the core concepts and experimental workflows associated with this linker, scientists can accelerate their drug discovery efforts and contribute to the development of new therapies for a wide range of diseases.

References

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bioconjugation

Click chemistry, a concept first introduced by K.B. Sharpless, has transformed the landscape of bioconjugation by offering a suite of reactions that are rapid, selective, and high-yielding.[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.[3] This technical guide provides an in-depth exploration of the core principles of click chemistry, focusing on the two most prominent reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and their applications in research and drug development.

Core Principles and Reaction Mechanisms

The foundation of the most utilized click chemistry reactions is the [3+2] cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole linkage.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][5] This reaction is known for its exceptional reliability, high yields, and the formation of a single 1,4-disubstituted triazole regioisomer.[5][6] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), protects the copper(I) from oxidation and can accelerate the reaction.[8]

Despite its efficiency, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[1][9] However, the development of copper-chelating ligands has helped to mitigate these toxic effects, expanding the utility of CuAAC in biological systems.[1][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[11][12] SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain. This inherent strain is released upon reaction with an azide, providing the thermodynamic driving force for the cycloaddition to proceed without the need for a catalyst.[11][12] This makes SPAAC highly suitable for bioconjugation in living cells and whole organisms.[13]

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained structures leading to faster kinetics.[11] A variety of cyclooctynes have been developed, each with different reactivity, stability, and hydrophobicity profiles, allowing researchers to choose the optimal reagent for their specific application.[12]

Quantitative Data for Click Chemistry Reactions

The selection of a click chemistry reaction and the specific reagents often depends on quantitative parameters such as reaction kinetics, quantum yields of fluorescent probes, and achievable reaction yields. The following tables summarize key quantitative data to aid in the selection process.

Table 1: Second-Order Rate Constants for Common SPAAC Cyclooctynes

The rate of a SPAAC reaction is a critical parameter, especially for applications in living systems where low concentrations of reactants are often used. The second-order rate constant (k₂) is a measure of the intrinsic reactivity of a given cyclooctyne with an azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [11] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [11] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [11] |

| DIFO | Benzyl Azide | ~0.3 | [11] |

| BARAC | Benzyl Azide | ~0.1 | [14] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.

Table 2: Quantum Yields of Common Click-Compatible Fluorophores

The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency. A higher quantum yield indicates a brighter fluorophore, which is crucial for imaging applications.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference(s) |

| Fluorescein (FAM) Azide | 492 | 517 | 0.9 | [15] |

| Tetramethylrhodamine (TAMRA) Azide | 544 | 576 | 0.1 | [15] |

| Sulforhodamine 101 (Texas Red®) Azide | 584 | 603 | ~0.9 | [2] |

| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | [16] |

| Alexa Fluor 555 Azide | 555 | 565 | 0.1 | [16] |

| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | [16] |

| Cyanine3 (Cy3) Azide | 550 | 570 | ~0.15 | [2] |

| Cyanine5 (Cy5) Azide | 649 | 670 | ~0.2 | [12] |

Note: Quantum yields can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule.

Table 3: Reported Yields for Bioconjugation Reactions

The efficiency of a bioconjugation reaction is often reported as the percentage yield of the final conjugate.

| Application | Click Reaction | Biomolecule | Reagents | Reported Yield (%) | Reference(s) |

| Antibody-Drug Conjugation | SPAAC | Antibody | DBCO-Drug | High | [17] |

| Oligonucleotide Labeling | CuAAC | DNA | Alkyne-DNA + Azide-Dye | Near-quantitative | [18] |

| Protein Labeling | CuAAC | Protein | Alkyne-Protein + Azide-Biotin | High | [19] |

| Cell Surface Labeling | SPAAC | Glycans | Azido-sugar + DBCO-Fluorophore | Efficient | [20] |

| Surface Functionalization | CuAAC | Gold Surface | Azide-SAM + Alkyne-Molecule | High | [21] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common click chemistry applications.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes the general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

-

Azide-containing molecule (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (100 mM stock in water, freshly prepared)

-

Aminoguanidine (B1677879) hydrochloride (1 M stock in water, optional)

-

Desalting column or dialysis tubing for purification

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.

-

Add the azide-containing molecule to the protein solution to a final concentration of 10-50 molar equivalents relative to the protein.

-

Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stocks in a 1:5 molar ratio. Let the mixture stand for 5 minutes at room temperature.

-

Add the copper-THPTA catalyst to the protein-azide mixture to a final copper concentration of 0.1-1 mM.

-

(Optional) Add aminoguanidine to a final concentration of 10 mM to scavenge reactive oxygen species.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 2: SPAAC Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling using a DBCO-functionalized dye.

Materials:

-

Mammalian cells in culture

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) (10 mM stock in DMSO)

-

DBCO-functionalized fluorescent dye (1 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

-

Dilute the DBCO-functionalized fluorescent dye in pre-warmed cell culture medium to a final concentration of 10-50 µM.

-

Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Wash the cells three times with warm PBS to remove excess dye.

-

Add fresh imaging medium to the cells.

-

Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set.[20]

-

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize complex experimental workflows and signaling pathways where click chemistry is a key enabling technology.

Workflow for Studying Protein Palmitoylation using Click Chemistry

The following diagram illustrates the experimental workflow for studying protein palmitoylation, such as that of the Ras oncoprotein, using a clickable fatty acid analog.[9][11][22]

Caption: Workflow for the analysis of protein palmitoylation using click chemistry.

Signaling Pathway: Elucidating Ras Trafficking and Localization

Click chemistry has been instrumental in studying the dynamic process of Ras palmitoylation, which is crucial for its proper localization to the plasma membrane and subsequent signaling activity. The diagram below illustrates how click chemistry can be used to track Ras through its processing and trafficking pathway.

References

- 1. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. youtube.com [youtube.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. [1108.6173] Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging [arxiv.org]

- 8. Efficient and rapid cell surface functionalization: a sub-minute selenol-yne click reaction for bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A unique approach toward near-infrared fluorescent probes for bioimaging with remarkably enhanced contrast - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04014K [pubs.rsc.org]

- 13. setabiomedicals.com [setabiomedicals.com]

- 14. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. | Semantic Scholar [semanticscholar.org]

- 15. interchim.fr [interchim.fr]

- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Safety and Handling of Azide-PEG9-amido-C16-Boc

This guide provides comprehensive safety and handling information for Azide-PEG9-amido-C16-Boc, a PROTAC (Proteolysis Targeting Chimera) linker used in scientific research and drug development. The information presented is compiled from available safety data sheets of structurally similar compounds and general chemical safety principles.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The data herein is largely extrapolated from the SDS for the closely related analogue, Azide-PEG9-amido-C12-Boc, and should be used as a guideline.[1] Researchers are advised to handle this chemical with caution and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Properties

This compound is an alkyl/ether-based PROTAC linker utilized in the synthesis of PROTAC molecules.[2][3] It features an azide (B81097) group, making it a reagent for click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6]

Hazard Identification and Classification

While no specific hazard classification is available for this compound, the presence of an azide functional group warrants careful handling due to the potential for instability, especially with heat, friction, or shock. Organic azides are a class of compounds that can be explosive. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic conditions but can be cleaved by strong acids.[7]

Quantitative Safety Data Summary

| Parameter | Value | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Storage Conditions

| Format | Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 1 year |

This data is based on information for this compound.[2]

Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification |

| Engineering Controls | Handle in a well-ventilated place. Ensure adequate ventilation. Set up emergency exits and a risk-elimination area.[1] |

| Eye/Face Protection | Use safety glasses with side-shields or goggles. |

| Skin Protection | Wear chemical-impermeable gloves and suitable protective clothing to prevent skin contact.[1] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |

Experimental Protocols and Procedures

General Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound from receipt to disposal.

First Aid Measures

In case of exposure, follow these first aid protocols based on the SDS for a similar compound.[1]

| Exposure Route | First Aid Protocol |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |

Spill and Leak Procedures

A spill of this compound should be handled promptly and safely.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The presence of the azide group may pose an explosion risk when heated. Decomposition may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal Method: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

-

Contaminated Packaging: Dispose of as unused product.

-

Environmental Precautions: Discharge into the environment must be avoided.[1] Do not let the chemical enter drains.[1]